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Introduction
Furcellaran is a naturally occurring hydrocolloid extracted from the red seaweed Furcellaria

lumbricalis.[1][2] Structurally, it is a sulfated galactan, sharing similarities with carrageenan, and

is often described as a hybrid of kappa/beta carrageenan.[1][3] Its unique gelling, thickening,

and stabilizing properties make it a valuable ingredient in the food industry.[3][4] Furcellaran is

approved as a food additive in the European Union under the E-number E407 and is listed as a

standalone ingredient by the FDA in the United States.[3] These application notes provide

detailed information and protocols for utilizing furcellaran as a stabilizing agent in various food

emulsion systems.

Physicochemical Properties of Furcellaran
Furcellaran's functionality in food emulsions is dictated by its molecular structure and behavior

in aqueous solutions.

Molecular Weight: The molecular weight of furcellaran is reported to be in the range of

20,000–80,000 Da.[1]

Structure: It consists of repeating units of D-galactose and 3,6-anhydro-D-galactose with

sulfate ester groups.[5] The sulfate content is typically between 12-16%.[1] This anionic

nature allows for interactions with other charged molecules like proteins.[6]
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Solubility and Gelling: Furcellaran is soluble in water at temperatures around 75-77°C and

forms firm, smooth, and elastic gels upon cooling to about 40-45°C.[1] The gelling process is

thermoreversible and is influenced by the presence of cations, particularly potassium (K+)

and calcium (Ca2+), which promote helix formation and aggregation, leading to a gel

network.[7][8]

Viscosity: Solutions of furcellaran are viscous. For instance, a 1.5% dispersion will show an

increase in viscosity when heated to around 37°C, peaking at 43°C, and then decreasing

with further heat.[1]

Mechanism of Emulsion Stabilization
Furcellaran stabilizes oil-in-water (O/W) emulsions through several mechanisms:

Increased Continuous Phase Viscosity: By forming a viscous aqueous phase, furcellaran
hinders the movement of oil droplets, thereby reducing the rate of creaming and

coalescence.[9][10]

Gel Network Formation: At sufficient concentrations, furcellaran can form a gel network that

physically entraps the oil droplets, preventing their aggregation and separation.[11]

Interfacial Interactions: Furcellaran can interact with proteins at the oil-water interface.[6]

These interactions can lead to the formation of a protective layer around the oil droplets,

providing steric and electrostatic stabilization.[12] The presence of hydroxyl and sulfate

groups in furcellaran's structure facilitates these interactions.[11]

Quantitative Data on Furcellaran Performance
The effectiveness of furcellaran as a stabilizer is dependent on its concentration and the

formulation of the emulsion.
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Parameter
Furcellaran
Concentration (%
w/w)

Observation Reference

Emulsion Stability 0.50, 0.75, 1.00

Increased emulsion

stability in cream

cheese models with

increasing furcellaran

concentration.

[13]

Gel Hardness
Increasing

concentration

Increased hardness of

emulgels with

increasing furcellaran

concentration.

[14]

Thermal Stability
Increasing

concentration

Increased melting

point of emulgels with

increasing furcellaran

concentration.

[14]

Viscosity Not specified

Addition of furcellaran

increased shear

stress and viscosity in

model chocolate milk

drinks.

[15]

Ice Crystal Growth Up to 5 g/L

Effectively inhibits ice

crystal growth, similar

to κ-carrageenan. At 5

g/L, a gel-like

consistency is formed

which can decrease

recrystallization

inhibition.

[16]
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Protocol for Preparation of an Oil-in-Water (O/W)
Emulsion Stabilized with Furcellaran
This protocol describes the preparation of a model O/W emulsion.

Materials:

Furcellaran powder

Distilled water

Vegetable oil (e.g., safflower oil, sunflower oil)

High-shear homogenizer (e.g., Ultra-Turrax)

Magnetic stirrer with heating plate

Beakers and graduated cylinders

Procedure:

Hydration of Furcellaran:

Disperse the desired amount of furcellaran powder (e.g., 0.5 - 2.0% w/w) in distilled water

at room temperature under constant stirring to avoid clumping.

Heat the dispersion to 80°C while stirring continuously until the furcellaran is completely

dissolved.[11] This may take 15-30 minutes.

Oil Phase Preparation:

Measure the desired volume of oil (e.g., 10 - 40% v/v).

Emulsification:

Cool the furcellaran solution to the desired emulsification temperature (e.g., 60°C).
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Gradually add the oil to the aqueous furcellaran solution while mixing at a moderate

speed with the high-shear homogenizer.

Once all the oil is added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm)

for a specified time (e.g., 2-5 minutes) to create a fine emulsion.

Cooling and Storage:

Cool the emulsion to room temperature while gently stirring.

Store the emulsion at refrigerated temperatures (4°C) for further analysis.[14]
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Emulsion Preparation Workflow

Disperse Furcellaran in Water

Heat to 80°C with Stirring

Hydration

Cool Furcellaran Solution

Add Oil to Aqueous Phase

High-Shear Homogenization

Emulsification

Cool Emulsion

Store at 4°C
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Emulsion Stability Evaluation Workflow

Prepare Emulsion Sample

Visual Observation & Creaming Index Droplet Size Analysis Rheological Measurements

Analyze Data & Compare Stability

Furcellaran Interactions in Emulsions

Furcellaran EmulsionStability
Viscosity Increase

Proteins
Complex Formation at Interface

Lipids
Physical Entrapment

K+, Ca2+ Promotes Gelling

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. seatechbioproducts.com [seatechbioproducts.com]

2. researchgate.net [researchgate.net]

3. Welcome to the world of furcellaran - ESTAGAR [estagar.ee]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. nordicrheologysociety.org [nordicrheologysociety.org]

8. estagar.ee [estagar.ee]

9. ialimentoslem1.wordpress.com [ialimentoslem1.wordpress.com]

10. Hydrocolloids as thickening and gelling agents in food: a critical review - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Behavior of protein-polysaccharide conjugate-stabilized food emulsions under various
destabilization conditions - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Influence of furcellaran and safflower oil concentration on the properties of model
emulgel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Furcellaran: Impact of Concentration, Rheological Properties, and Structure on Ice
Recrystallization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Furcellaran as a
Stabilizing Agent in Food Emulsions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364894#using-furcellaran-as-a-stabilizing-agent-in-
food-emulsions]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1364894?utm_src=pdf-custom-synthesis
https://seatechbioproducts.com/some-helpful-information-about-furcellaran-in-food-and-cosmetics-industry.html
https://www.researchgate.net/publication/279432546_Carrageenan_and_furcellaran
https://estagar.ee/uncategorized/harnessing-the-power-of-algae-unveiling-its-remarkable-health-benefits/
https://www.researchgate.net/publication/344892401_Furcellaran_An_innovative_biopolymer_in_the_production_of_films_and_coatings
https://www.researchgate.net/publication/225525619_Note_Characterisation_of_furcellaran_samples_from_Estonian_Furcellaria_lumbricalis_Rhodophyta
https://www.researchgate.net/publication/222345889_Interactions_between_furcellaran_and_the_globular_proteins_bovine_serum_albumin_and_b-lactoglobulin
https://nordicrheologysociety.org/Content/Transactions/2005/Reological%20properties%20of%20gels%20formed%20with%20furcellaran.pdf
https://estagar.ee/wp-content/uploads/2017/06/furcellaran-properties.pdf
https://ialimentoslem1.wordpress.com/wp-content/uploads/2014/05/hydrocolloids-as-emulsifiers-and-emulsion-stabilizers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551143/
https://www.researchgate.net/publication/383325352_Influence_of_furcellaran_and_safflower_oil_concentration_on_the_properties_of_model_emulgel_systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC10314162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10314162/
https://www.researchgate.net/figure/Effect-of-hydrocolloid-type-and-concentration-on-the-emulsion-stability-percentage-rel_fig4_369918780
https://pubmed.ncbi.nlm.nih.gov/39173801/
https://pubmed.ncbi.nlm.nih.gov/39173801/
https://www.researchgate.net/publication/343605210_Structural_variability_and_rheological_properties_of_furcellaran
https://pubmed.ncbi.nlm.nih.gov/38973364/
https://pubmed.ncbi.nlm.nih.gov/38973364/
https://www.benchchem.com/product/b1364894#using-furcellaran-as-a-stabilizing-agent-in-food-emulsions
https://www.benchchem.com/product/b1364894#using-furcellaran-as-a-stabilizing-agent-in-food-emulsions
https://www.benchchem.com/product/b1364894#using-furcellaran-as-a-stabilizing-agent-in-food-emulsions
https://www.benchchem.com/product/b1364894#using-furcellaran-as-a-stabilizing-agent-in-food-emulsions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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